2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol
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Overview
Description
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol is a complex organic compound that features a benzoxazole moiety.
Preparation Methods
The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol typically involves the condensation of 2-aminophenol with an aldehyde under reflux conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to enhance the reaction yield and efficiency . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- 2-aminophenol-based benzoxazoles
- 2-chlorophenyl benzoxazoles
- 4,4’-bis(2-benzoxazolyl)stilbene Compared to these compounds, 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol is unique due to its specific substitution pattern and the presence of the chloro and dimethyl groups, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-11-19(26)17(14(2)21(13)23)12-24-16-9-7-15(8-10-16)22-25-18-5-3-4-6-20(18)27-22/h3-12,26H,1-2H3 |
InChI Key |
JIYSKFONMYTITB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Origin of Product |
United States |
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